Cas no 95058-81-4 (Gemcitabine)

Gemcitabine is a nucleoside analog chemotherapeutic agent used in the treatment of various types of cancers. Its key advantages lie in its ability to inhibit DNA synthesis, thereby inducing apoptosis in rapidly dividing cancer cells while minimizing effects on normal tissue. It exhibits dose-dependent efficacy and manageable toxicity profiles.
Gemcitabine structure
Gemcitabine structure
商品名:Gemcitabine
CAS番号:95058-81-4
MF:C9H11F2N3O4
メガワット:263.198148965836
MDL:MFCD00869720
CID:61760
PubChem ID:60750

Gemcitabine 化学的及び物理的性質

名前と識別子

    • Gemcitabine
    • 2'-DEOXY-2',2'-DIFLUOROCYTIDINE
    • 4-amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
    • GEMCITABINE HCL USP
    • 2'-Deoxy-2',2'-difluro cytidine Hydrochloride
    • 2'-Deoxy-2',2'-difluoro-D-cytidine
    • 2''-DEOXY-2'',2''-DIFLUOROCYTIDINE(GEMCITABINE)
    • 2',2'-Difluorodeoxycytidine
    • 1-(2-deoxy-2,2-difluoro-β-D-erythropentofuranosyl)cytosine
    • Gemcitabine (as HCl)
    • Gemcitabine(dFdC, dFdCyd,LY-188011,NSC 613327)
    • LY 188011
    • LY-188011
    • NSC 613327
    • Cytidine, 2'-deoxy-2',2'-difluoro-
    • Gamcitabine
    • DFdCyd
    • dFdC
    • LY188011
    • Gemcitabinum [INN-Latin]
    • Gemcitabina [INN-Spanish]
    • 4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one
    • DDFC
    • B76N6SBZ8R
    • 2',2'-difluoro-2'-deoxycytidine
    • 4-Amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
    • SDUQYLNI
    • 2′-Deoxy-2′,2′-difluorocytidine (ACI)
    • 2′,2′-Difluoro-2′-deoxycytidine
    • 2′,2′-Difluorodeoxycytidine
    • Folfugem
    • Gemcel
    • GemLip
    • Zefei
    • CCG-221183
    • UNII-B76N6SBZ8R
    • BRD-K15108141-001-06-6
    • CHEMBL888
    • DTXSID3040487
    • MFCD00869720
    • SR-05000001491-1
    • BCP9000721
    • SR-05000001491-2
    • 2'-Deoxy-.beta.-D-2',2'-difluorocytidine
    • D02368
    • GEMCITABINE [WHO-DD]
    • NS00000342
    • GEMCITABINE [VANDF]
    • SR-05000001491
    • NSC-613327
    • Cytidine, 2'-deoxy-2',2'-difluoro-2'-Deoxy-.beta.-D-2',2'-difluorocytidine
    • C07650
    • G0544
    • 95058-81-4 (free base)
    • 95058-81-4
    • 4-AMINO-1-[(2R,4R,5R)-3,3-DIFLUORO-4-HYDROXY-5-(HYDROXYMETHYL)TETRAHYDRO-2-FURANYL]-2(1H)-PYRIMIDINONE
    • Q414143
    • GEMCITABINE [INN]
    • 2`-Deoxy-2`,2`-difluorocytidine
    • 103882-84-4
    • BRD-K15108141-001-08-2
    • AB01274777_06
    • BDBM429521
    • 2vpp
    • HMS2089P10
    • HY-17026
    • SW199649-2
    • AKOS015920303
    • 4-Amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl) tetrahydrofuran-2-yl]-1H-pyrimidin-2-one
    • GTPL4793
    • 4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one
    • BP-58640
    • GS-3582
    • NCGC00168784-08
    • 2',2'-DiF-dC
    • AB01274777_05
    • DL-215
    • CHEBI:175901
    • C9H11F2N3O4
    • 4-amino-1-((2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one
    • EN300-267822
    • J-001056
    • CCRIS 8984
    • Z1741982024
    • 4pd5
    • GEMCITABINE [HSDB]
    • GEMCITABINE [MI]
    • NCGC00168784-12
    • HSDB 7567
    • SCHEMBL4295
    • 4-amino-1-((2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)pyrimidin-2(1H)-one
    • Gemcitabine (USAN/INN)
    • med.21724, Compound Gemcitabine
    • AB01274777-02
    • DB00441
    • BCPP000219
    • GLXC-04598
    • 2'deoxy-2',2'-difluorocytidine
    • GEMCITABINE [USAN]
    • CS-0643
    • BRD-K15108141-001-04-1
    • AB01274777-01
    • s1714
    • NCGC00168784-02
    • Gemcitabine free base
    • HMS3715N07
    • Gemcitabine [USAN:INN:BAN]
    • gemcitabine (Gemzar)
    • Gemzar (hydrochloride)
    • Gemcitabinum
    • Gemcitabina
    • MDL: MFCD00869720
    • インチ: 1S/C9H11F2N3O4/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17)/t4-,6-,7-/m1/s1
    • InChIKey: SDUQYLNIPVEERB-QPPQHZFASA-N
    • ほほえんだ: FC1([C@H](O)[C@@H](CO)O[C@H]1N1C=CC(N)=NC1=O)F

計算された属性

  • せいみつぶんしりょう: 263.071762g/mol
  • ひょうめんでんか: 0
  • XLogP3: -1.5
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 回転可能化学結合数: 2
  • どういたいしつりょう: 263.071762g/mol
  • 単一同位体質量: 263.071762g/mol
  • 水素結合トポロジー分子極性表面積: 108Ų
  • 重原子数: 18
  • 複雑さ: 426
  • 同位体原子数: 0
  • 原子立体中心数の決定: 3
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 3

じっけんとくせい

  • Dissociation Constants: pKa1 = 5.27 (imine); pKa2 = 11.24 (alcohol) (est)
  • 色と性状: Powder
  • 密度みつど: 1.84
  • ゆうかいてん: 217.0 to 222.0 deg-C
  • ふってん: 482.7°C at 760 mmHg
  • フラッシュポイント: 245.7 °C
  • 屈折率: 1.652
  • ようかいど: 生物体外In Vitro:DMSO溶解度≥ 103.3 mg/mL(392.48 mM)Ethanol : 3.33 mg/mL(12.65 mM;Need ultrasonic)*"≥" means soluble可溶, but saturation unknown溶解度未知.
  • PSA: 110.60000
  • LogP: -0.70740
  • 最大波長(λmax): 268(EtOH)(lit.)
  • ひせんこうど: +65° to 71° (c=1, MeOH)
  • マーカー: 4386

Gemcitabine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-267822-0.1g
4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one
95058-81-4 95.0%
0.1g
$19.0 2025-03-20
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci17852-100mg
Gemcitabine
95058-81-4 98%
100mg
¥428.00 2023-09-09
TRC
G305028-500mg
Gemcitabine
95058-81-4
500mg
$75.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-275523A-5g
2′-Deoxy-2′,2′-difluorocytidine,
95058-81-4 ≥98%
5g
¥940.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-275523-1 g
2′-Deoxy-2′,2′-difluorocytidine,
95058-81-4 ≥98%
1g
¥414.00 2023-07-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
G52690-250mg
Gemcitabine
95058-81-4
250mg
¥58.0 2021-09-09
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S17132-5g
Gemcitabine
95058-81-4 BR,98%
5g
¥580.00 2021-09-02
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R002322-1g
Gemcitabine
95058-81-4 98%
1g
¥60 2024-07-19
ChemScence
CS-0643-10g
Gemcitabine
95058-81-4 99.92%
10g
$149.0 2022-04-26
ChemScence
CS-0643-25g
Gemcitabine
95058-81-4 99.92%
25g
$287.0 2022-04-26

Gemcitabine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Methanol ,  Water ;  3 h, rt
リファレンス
Improved process of for the industrial preparation of 2',2'-difluoronucleosides
, World Intellectual Property Organization, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Methanol ;  3 h, 0 - 5 °C; 16 h, rt
リファレンス
Improved processes for the preparation of gemcitabine hydrochloride
, India, , ,

Gemcitabine Raw materials

Gemcitabine Preparation Products

Gemcitabine サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:95058-81-4)Gemcitabine
注文番号:2471847
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:06
価格 ($):discuss personally

Gemcitabine 関連文献

Gemcitabineに関する追加情報

Gemcitabine (CAS No. 95058-81-4): A Comprehensive Overview

Gemcitabine, also known by its CAS number 95058-81-4, is a widely recognized chemotherapeutic agent belonging to the class of nucleoside analogs. It has been extensively used in the treatment of various cancers, particularly pancreatic, breast, and lung cancers. This article delves into the latest research findings, clinical applications, and mechanisms of action associated with Gemcitabine, providing a comprehensive understanding of its role in modern oncology.

The chemical structure of Gemcitabine is a key factor in its efficacy. It is a deoxycytidine analog that incorporates a fluorinated substituent, which enhances its stability and ability to bypass cellular defenses. Recent studies have highlighted its unique mechanism of action, where it interferes with DNA synthesis by incorporating into DNA strands, leading to replication errors and subsequent cell death. This mechanism has been validated in numerous preclinical models and clinical trials, underscoring its importance in cancer therapy.

One of the most significant advancements in the use of Gemcitabine is its combination with other anticancer agents. For instance, research has shown that combining Gemcitabine with targeted therapies or immunotherapies can enhance treatment outcomes and reduce resistance. A recent study published in the New England Journal of Medicine demonstrated that the combination of Gemcitabine with pembrolizumab significantly improved survival rates in patients with advanced pancreatic cancer. This highlights the potential for synergistic effects when Gemcitabine is used in multi-modal treatment regimens.

The pharmacokinetics and pharmacodynamics of Gemcitabine have also been extensively studied. Research indicates that its bioavailability is influenced by factors such as hepatic function and co-administration with other medications. Recent clinical trials have focused on optimizing dosing schedules to minimize toxicity while maximizing therapeutic efficacy. For example, intermittent dosing regimens have been shown to reduce adverse effects without compromising antitumor activity.

In terms of clinical applications, Gemcitabine remains a cornerstone in the treatment of pancreatic ductal adenocarcinoma (PDAC). However, emerging research is exploring its potential in other malignancies, such as ovarian and bladder cancers. A groundbreaking study conducted at the MD Anderson Cancer Center revealed that Gemcitabine-based chemotherapy regimens could be effective in treating recurrent ovarian cancer, offering new hope for patients with limited treatment options.

The development of resistance to Gemcitabine is a significant challenge in oncology. Recent studies have identified key molecular pathways involved in resistance mechanisms, including altered nucleoside transporters and increased DNA repair activity. Researchers are actively exploring strategies to overcome resistance, such as using targeted inhibitors or repurposing existing drugs. For example, a study published in Cancer Research demonstrated that combining Gemcitabine strong> with PARP inhibitors could effectively counteract resistance mechanisms in certain cancers.

In addition to its therapeutic applications, recent advancements have focused on improving the delivery of < strong >Gemcitabine< / strong > through innovative drug delivery systems. Nanoparticle-based formulations and liposomal encapsulation are being investigated to enhance drug targeting and reduce systemic toxicity. Early results from these studies are promising, suggesting that improved delivery systems could significantly enhance the efficacy of < strong >Gemcitabine< / strong > therapy.

The safety profile of< strong > Gemcit abine< / strong > has been well-documented over decades of clinical use. Common side effects include myelosuppression, nausea, and fatigue; however, recent research has identified biomarkers that may predict individual susceptibility to adverse effects. This personalized approach could enable tailored dosing regimens, further improving patient outcomes.

In conclusion,< strong > Gemcita bine< / strong > remains a critical component of cancer therapy due to its unique mechanism of action and broad applicability across various malignancies.< / p>

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:95058-81-4)Gemcitabine
A1204444
清らかである:99%
はかる:100g
価格 ($):500.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:95058-81-4)122111-11-9 D-erythro-pentofuranose
sfd10168
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ